Einecs 254-844-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 254-844-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 254-844-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.
Industrial Production Methods
Industrial production of this compound follows standardized protocols to maintain consistency and quality. The methods involve large-scale chemical reactions under controlled conditions, ensuring the compound meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 254-844-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications.
Wissenschaftliche Forschungsanwendungen
Einecs 254-844-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for potential therapeutic uses and as a component in pharmaceutical formulations.
Industry: Utilized in the production of materials and chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of Einecs 254-844-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Einecs 254-844-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include:
Einecs 254-184-4: Known for its use in lubricating greases.
Einecs 224-235-5: Employed in various industrial applications.
Einecs 273-103-3: Used in chemical synthesis and industrial processes.
Uniqueness
The uniqueness of this compound lies in its specific chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound.
Eigenschaften
CAS-Nummer |
52880-57-6 |
---|---|
Molekularformel |
C9H19NO5 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;prop-2-enoic acid |
InChI |
InChI=1S/C6H15NO3.C3H4O2/c8-4-1-7(2-5-9)3-6-10;1-2-3(4)5/h8-10H,1-6H2;2H,1H2,(H,4,5) |
InChI-Schlüssel |
SHDIPWPAGQDYTH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
52880-57-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.